Product packaging for 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL(Cat. No.:)

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B8180949
M. Wt: 231.06 g/mol
InChI Key: NFEDJWNLFZRJDP-UHFFFAOYSA-N
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Description

Overview of Indane and Indanol Derivatives in Synthetic Methodologies and Chemical Research

The indane nucleus, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid bicyclic framework that is a common feature in numerous natural products and pharmacologically active molecules. researchgate.netresearchgate.net Derivatives such as indanones and indanols are recognized as versatile building blocks in organic synthesis. nih.govbeilstein-journals.org Their utility stems from the reactivity of the carbonyl and hydroxyl groups, respectively, and the potential for substitution on both the aromatic and aliphatic rings. nih.govbeilstein-journals.org

Indane derivatives have been pivotal in the development of various pharmaceuticals. mdpi.com For instance, Donepezil, used in the management of Alzheimer's disease, and Indinavir, an HIV protease inhibitor, both feature the indane core structure. nih.govresearchgate.net The wide-ranging biological activities associated with this scaffold—including anti-inflammatory, neuroprotective, and antimicrobial properties—drive ongoing research into new synthetic routes and analogues. researchgate.netmdpi.com Synthetic strategies to access indane structures are diverse, often involving Friedel-Crafts type, Nazarov, or Heck-type cyclization reactions to construct the bicyclic system. beilstein-journals.orgmdpi.com Indanols, specifically, are key intermediates, often prepared by the reduction of the corresponding indanones, and serve as precursors for a variety of more complex molecules. acs.orgnih.gov

Significance of Halogenation (Bromine and Fluorine) in Modulating Chemical Reactivity and Stereochemical Control

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation in organic synthesis. nih.govacs.org Bromine and fluorine, in particular, offer distinct advantages in modifying molecular properties.

Bromination is a crucial tool for functionalizing organic compounds, especially aromatic systems. fiveable.me The introduction of a bromine atom provides a reactive handle for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), which are central to the construction of complex molecular architectures. fiveable.metestbook.com Bromo-organic compounds are widely used as intermediates in the pharmaceutical, agrochemical, and materials science industries. testbook.comacs.org The bromine atom's size and polarizability can also influence crystal packing and non-covalent interactions. researchgate.net

Fluorination has a profound impact on the physicochemical properties of a molecule. tandfonline.com Fluorine is the most electronegative element, and its presence can alter electron distribution, leading to changes in acidity/basicity (pKa), dipole moment, and metabolic stability. tandfonline.comnumberanalytics.com In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to enhance binding affinity to target proteins, improve membrane permeability, and block metabolic pathways, thereby increasing a drug's bioavailability. tandfonline.com Furthermore, the introduction of fluorine can exert significant steric and electronic effects that are exploited in stereoselective synthesis to control the three-dimensional arrangement of atoms in a molecule. numberanalytics.comnih.govrsc.org

Research Rationale and Scope for 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL

The compound this compound emerges as a molecule of significant interest at the intersection of indane chemistry and halogenation strategies. Its structure is tailored for use as a specialized building block in research.

This compound possesses a unique combination of functional groups on a rigid indanol frame: a hydroxyl group, an aromatic ring, and two different, strategically placed halogen atoms. The fluorine atom at the C-5 position and the bromine atom at the C-6 position create a distinct electronic and steric environment. The high electronegativity of fluorine modifies the reactivity of the aromatic ring, while the bromine atom serves as a versatile synthetic anchor for further elaboration. acs.orgnumberanalytics.com

The primary synthetic challenge lies in the regioselective introduction of the two halogens onto the indane core. A common synthetic route involves the preparation of the corresponding ketone, 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. sigmaaldrich.comsynquestlabs.com The synthesis of this precursor is a critical step, requiring precise control to ensure the correct placement of the bromine and fluorine atoms. The final step is the stereoselective or non-stereoselective reduction of the ketone to the target indanol.

Table 1: Chemical Properties of this compound and its Precursor

PropertyThis compound5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
IUPAC Name This compound5-Bromo-6-fluoro-1-indanone
CAS Number 2089649-48-7866862-25-1
Molecular Formula C₉H₈BrFOC₉H₆BrFO
Molecular Weight 231.06 g/mol 229.05 g/mol
Physical Form Not specified; likely solidSolid

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.commyskinrecipes.comnih.govguidechem.com

The true value of this compound lies in its potential as a research intermediate. The differential reactivity of its functional groups allows for a stepwise and controlled synthesis of more complex molecules. The bromine atom is particularly suited for metal-catalyzed cross-coupling reactions, enabling the attachment of various aryl, alkyl, or alkyne groups. The fluorine atom can be used to fine-tune the electronic properties and metabolic stability of the final target molecule. tandfonline.com

A patent application demonstrates its use as an intermediate in the preparation of novel amide compounds intended for pharmaceutical applications, confirming its role as a valuable building block in drug discovery pipelines. google.com The indanol's hydroxyl group can also be functionalized, for example, through etherification, esterification, or conversion to a leaving group for substitution reactions. ambeed.com This trifecta of reactive sites (hydroxyl, bromine, and the fluorinated ring system) makes this compound a highly adaptable scaffold for constructing diverse molecular libraries for screening and development in medicinal and materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO B8180949 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEDJWNLFZRJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Future Directions and Emerging Research Themes

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The future of synthesizing 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol and related indanols is increasingly geared towards methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses are giving way to more streamlined and sustainable approaches. Research is focused on developing novel synthetic routes that minimize waste, reduce energy consumption, and utilize greener solvents and catalysts. arkat-usa.org

Key areas of exploration include:

Catalytic Hydrogenation: Diastereoselective synthesis of amino-indanol derivatives has been achieved through palladium-catalyzed hydrogenation, demonstrating a pathway to control stereochemistry efficiently. tandfonline.com Future work will likely adapt these methods for halogenated indanols, optimizing catalysts and reaction conditions to achieve high yields and selectivities.

Green Solvents and Catalysts: There is a significant push towards using environmentally friendly reaction media, such as water or polyethylene glycol (PEG), to replace hazardous organic solvents. researchgate.net The use of reusable, solid catalysts or biocatalysts also represents a major avenue for making the synthesis of indanols more sustainable. arkat-usa.org

One-Pot Reactions: The development of one-pot, multi-component procedures, such as those reported for indole synthesis, provides a template for future indanol synthesis. organic-chemistry.orgmdpi.com These methods, which involve consecutive reactions without the isolation of intermediates, significantly improve process efficiency and reduce waste.

Synthetic StrategyDescriptionPotential AdvantagesReference Concept
Microwave-Assisted Friedel-Crafts AcylationIntramolecular cyclization catalyzed by metal triflates in ionic liquids to form the indanone precursor.Rapid reaction times, high yields, and potential for catalyst recycling. beilstein-journals.org
Diastereoselective HydrogenationReduction of an indanone or related precursor using a heterogeneous catalyst like Pd/C to stereoselectively form the indanol.High control over stereochemistry (cis/trans isomers). tandfonline.com
Biocatalytic ReductionUse of enzymes (e.g., ketoreductases) to perform enantioselective reduction of the ketone precursor to the chiral alcohol.Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. arkat-usa.org
Aqueous Phase SynthesisPerforming key reaction steps in water, which can act as a catalyst through hydrogen-bonding interactions.Eliminates hazardous organic solvents, low cost, improved safety. arkat-usa.org
Table 1: Comparison of established and emerging sustainable synthetic strategies applicable to indanol derivatives.

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more effective transformations. For reactions involving this compound, particularly when it serves as a precursor to a chiral ligand or catalyst, detailed mechanistic studies are crucial.

Future research will likely focus on:

Computational Modeling: Using density functional theory (DFT) and other computational tools to model transition states and reaction pathways. This can elucidate the origins of stereoselectivity and regioselectivity in reactions such as nickel-catalyzed hydroamination where indanol-derived ligands are employed. acs.org

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of various reaction parameters. This data is essential for optimizing reaction conditions and scaling up processes.

Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., in-situ NMR) to identify and characterize reaction intermediates. For instance, in nickel-catalyzed reactions, identifying species like nickel-nitrenoid or L*Ni(I)-H intermediates is key to confirming proposed catalytic cycles. acs.org

Understanding these mechanisms will enable chemists to fine-tune catalyst structures and reaction conditions to overcome current limitations in yield and selectivity. acs.org

Development of Advanced Chiral Catalysts Inspired by the Indanol Scaffold

The rigid stereogenic framework of indanols makes them a "pivotal scaffold" for the design of novel chiral catalysts. researchgate.netnih.gov The 6-bromo and 5-fluoro substituents on the aromatic ring of the target compound offer electronic and steric handles that can be exploited to fine-tune the properties of a catalyst.

Emerging themes in this area include:

Modular Catalyst Design: The indanol scaffold allows for a highly modular approach to catalyst development. researchgate.netnih.gov Different components, such as the indanol core, coordinating ligands, and the active metal center, can be systematically varied to create a library of catalysts. This high modularity accelerates the optimization process for specific asymmetric reactions. researchgate.netnih.gov

Organoiodine Catalysis: Indanol-based chiral organoiodine catalysts have shown significant promise in challenging enantioselective reactions like hydrative dearomatization. researchgate.netnih.gov Future work will aim to expand the scope of these catalysts to other valuable transformations.

Multi-functional Catalysts: Integrating the indanol scaffold into more complex catalyst systems that can perform multiple transformations in a single step (tandem or cascade reactions) is a growing area of interest.

Catalyst ComponentFunctionExample ModificationDesired Outcome
Indanol ScaffoldProvides the core chiral environment.Varying substituents (e.g., Br, F) on the aromatic ring.Tune electronic properties and steric bulk of the chiral pocket.
Coordinating LigandBinds to the metal center and influences its reactivity.Bisoxazoline (Box), Pyridine-oxazoline (PyBox).Control enantioselectivity and catalytic activity. acs.org
Active CenterThe site of the chemical transformation.Metals (Ni, Pd, Cu) or non-metals (Iodine(I/III)).Enable different types of reactions (e.g., hydroamination, dearomatization). acs.orgresearchgate.netnih.gov
Table 2: Illustrative modularity in the design of chiral catalysts based on the indanol scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. aurigeneservices.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and seamless scalability. researchgate.netmdpi.com For the multi-step synthesis of complex molecules derived from this compound, flow chemistry and automation are particularly advantageous.

Future directions include:

End-to-End Synthesis: Developing fully automated, multi-step flow systems that can convert simple starting materials into a final active pharmaceutical ingredient (API) without manual intervention or isolation of intermediates. mdpi.comnih.gov This approach reduces production time and minimizes the handling of potentially hazardous materials. nih.gov

Automated Reaction Optimization: Combining flow reactors with machine learning algorithms to enable autonomous optimization of reaction conditions (e.g., temperature, pressure, flow rate, stoichiometry). This accelerates the development of robust and efficient synthetic protocols. nih.gov

High-Throughput Screening: Utilizing automated platforms to rapidly synthesize and screen libraries of indanol-based catalysts, accelerating the discovery of new catalysts with superior performance for specific applications. researchgate.net

The integration of these technologies will not only make the synthesis of indanol derivatives more efficient and reproducible but will also generate large datasets that can further deepen the mechanistic understanding of these chemical systems. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL, and what purification techniques ensure high yield and purity?

Methodological Answer: The synthesis typically involves reduction of the corresponding ketone precursor (e.g., 6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one) using sodium borohydride (NaBH₄) in an alcohol solvent (e.g., methanol or ethanol) under inert conditions (e.g., nitrogen atmosphere) . Key steps include:

  • Reduction: NaBH₄ selectively reduces the ketone to a hydroxyl group.
  • Purification: Chromatography (silica gel column) or recrystallization (using ethanol/water mixtures) is critical for isolating the product with >95% purity .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., bromo at C6, fluoro at C5) and hydroxyl group presence. Coupling constants in ¹H NMR help verify the dihydroindenyl framework .
  • Mass Spectrometry (HRMS): Validates molecular formula (C₉H₈BrFO; [M+H]⁺ = 231.97) .
  • IR Spectroscopy: Detects O-H stretching (~3200–3400 cm⁻¹) and C-Br/C-F vibrations .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
  • Storage: Keep in sealed containers at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How do the positions of bromo (C6) and fluoro (C5) substituents influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, while fluorine enhances metabolic stability via C-F bond strength .
  • Biological Interactions: Molecular docking studies suggest the bromo-fluoro motif enhances binding affinity to enzymes (e.g., kinases) by forming halogen bonds with catalytic residues .
  • Experimental Validation: Competitive inhibition assays (e.g., IC₅₀ measurements) and X-ray crystallography of enzyme-ligand complexes are recommended .

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer:

  • Enzymatic Resolution: Use Burkholderia cepacia lipase to separate enantiomers via kinetic resolution of racemic mixtures .
  • Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to determine enantiomeric excess (>99% ee) .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict optical rotation values for comparison with experimental data .

Q. How can researchers design experiments to analyze the compound’s potential as an antimicrobial or anticancer agent?

Methodological Answer:

  • In Vitro Screening:
    • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer Activity: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Mechanistic Studies:
    • Apoptosis Assays: Flow cytometry with Annexin V/PI staining to evaluate cell death pathways .
    • Target Identification: siRNA knockdown or CRISPR-Cas9 gene editing to identify critical biological targets .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Optimization: Replace NaBH₄ with safer reducing agents (e.g., BH₃·THF) for large-scale reductions .
  • Process Safety: Conduct calorimetry (e.g., RC1e) to assess exothermic risks during scaling .
  • Purification: Switch from column chromatography to fractional distillation or continuous crystallization for cost efficiency .

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